2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile
Description
2-Chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile is a halogenated aromatic nitrile characterized by a chlorine atom at the α-position of the acetonitrile group and a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For instance, related nitriles, such as 2-(3-(trifluoromethyl)phenyl)acetonitrile, are precursors in synthesizing fenfluramine, an appetite suppressant .
Properties
CAS No. |
1247690-29-4 |
|---|---|
Molecular Formula |
C9H5ClF3N |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the nitrile group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile is utilized as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to act as a building block for various bioactive compounds.
Case Study: RORγ Modulators
A notable application is in the development of retinoid-related orphan receptor gamma (RORγ) modulators, which are being investigated for their potential in treating autoimmune diseases and metabolic disorders. The compound has shown efficacy in modulating RORγ activity, which is crucial for immune response regulation .
Biomedicine
In biomedicine, this compound serves as a reagent in biological experiments and cell culture applications. Its ability to influence cellular processes makes it a valuable tool for researchers studying cell signaling and metabolism.
Application in Cell Analysis
The compound has been used in cell analysis protocols, where it aids in the modification of cellular components, allowing for more precise experimental outcomes. For instance, its application in modifying cell culture conditions has led to improved growth rates and viability of specific cell lines .
Analytical Chemistry
This compound is also employed in analytical testing methods. Its distinct chemical structure facilitates its use as a standard reference material in various analytical techniques.
Use as a Chemical Reagent
As a chemical reagent, it plays a role in the synthesis of other compounds and is often utilized in chromatography and spectrometry for qualitative and quantitative analyses . Its high purity levels (97%) ensure reliable results in experimental setups.
Data Table: Summary of Applications
| Application Area | Description | Notable Uses |
|---|---|---|
| Medicinal Chemistry | Intermediate for pharmaceutical synthesis | RORγ modulators |
| Biomedicine | Reagent for biological experiments | Cell culture modifications |
| Analytical Chemistry | Standard reference material for testing | Chromatography and spectrometry |
Mechanism of Action
The mechanism of action of 2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous acetonitrile derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Electronic Effects: The meta-CF₃ group in the target compound creates a strong electron-withdrawing effect, activating the nitrile group for reactions like hydrolysis. Fluorine vs. Chlorine: Fluorine’s higher electronegativity but smaller size compared to chlorine may lead to differences in lipophilicity and steric hindrance. For example, Fluoro(2-fluorophenyl)acetonitrile likely has lower molecular weight and higher polarity than the target compound.
Heterocyclic Analogs :
- Replacement of the phenyl ring with pyridine (e.g., in ) introduces nitrogen into the aromatic system, enhancing solubility in polar solvents and altering hydrogen-bonding capabilities.
Functional Group Diversity :
- Methoxy-substituted analogs (e.g., (3-Fluoro-5-methoxyphenyl)acetonitrile ) combine electron-withdrawing (-F) and electron-donating (-OCH₃) groups, creating a nuanced electronic profile that may favor specific reaction pathways.
Biological Activity
The compound 2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile (commonly referred to as CF3-phenyl acetonitrile) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance metabolic stability and influence the pharmacological profile of various compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticonvulsant Activity
Research indicates that compounds containing a trifluoromethyl group exhibit significant anticonvulsant activity. In a study evaluating various derivatives, it was found that the introduction of a trifluoromethyl group was essential for enhancing the anticonvulsant effects in animal models. The compound was tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, demonstrating promising results in reducing seizure activity .
NMDA Receptor Interaction
Binding studies have shown that derivatives with a trifluoromethyl substituent, including this compound, exhibit high affinity for the PCP binding site of the NMDA receptor. This interaction is crucial for modulating excitatory neurotransmission and could be beneficial in treating neurological disorders .
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound emphasize the importance of the trifluoromethyl group in enhancing biological activity. For instance, replacing other substituents with trifluoromethyl groups has been shown to significantly increase binding affinity at various receptor sites. A comparative analysis of different derivatives revealed that compounds retaining the trifluoromethyl group consistently exhibited higher activity than their non-fluorinated counterparts .
Study 1: Antichlamydial Activity
A study focused on antichlamydial activity highlighted that this compound demonstrated selective inhibition against Chlamydia species. The presence of the trifluoromethyl group was critical for this activity, as analogs lacking this substituent showed no significant effects. The compound's mechanism involved disrupting bacterial cell morphology without exhibiting cytotoxicity towards host cells .
Study 2: Anticonvulsant Efficacy
In another investigation, various analogs of this compound were synthesized and evaluated for their anticonvulsant properties. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl significantly improved their efficacy in reducing seizure frequency in rodent models, suggesting potential therapeutic applications in epilepsy treatment .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile, and what purification methods are recommended?
- Methodology :
- Synthetic Route : React equimolar quantities of a chloroacetate derivative (e.g., ethyl chloroacetate) with a substituted aryl precursor (e.g., 3-(trifluoromethyl)phenol or nitrile) in anhydrous acetonitrile under reflux. Potassium carbonate is commonly used as a base to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is effective for isolating the product. Evaporation under vacuum removes volatile solvents .
- Key Considerations : Monitor reaction progress via TLC. Acetonitrile’s high polarity aids in stabilizing intermediates but may require careful temperature control to avoid side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodology :
- NMR : Analyze H and C spectra to confirm the presence of the trifluoromethyl group (δ ~110-125 ppm for C in CF) and the acetonitrile moiety (C≡N stretch at ~2250 cm in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragments (e.g., loss of Cl or CF groups) .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) or databases like PubChem for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, acetonitrile’s role as a solvent versus DMF or THF can be systematically compared .
- Kinetic Studies : Monitor activation energy via Arrhenius plots to identify rate-limiting steps. The electron-withdrawing CF group may slow electrophilic substitution, requiring higher temperatures .
- Case Study : A study on similar nitriles achieved 15% yield improvement by switching from batch to flow chemistry, enhancing mixing and heat transfer .
Q. What computational approaches are used to predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT Calculations : Model the molecule’s electronic structure (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks. The CF group lowers electron density on the phenyl ring, directing substitutions to meta positions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). For example, docking studies on analogous nitriles revealed hydrogen bonding with active-site residues .
- Validation : Cross-check computational results with experimental kinetics or crystallography data.
Q. How should researchers resolve contradictions in spectroscopic or synthetic data across studies?
- Methodology :
- Data Cross-Validation : Replicate synthesis under reported conditions (e.g., solvent, catalyst). For example, discrepancies in H NMR shifts (e.g., 2.5 ppm vs. 2.7 ppm for CHCN) may arise from solvent effects (CDCl vs. DMSO-d) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. LC-MS can detect trace impurities (e.g., unreacted starting materials) affecting spectral clarity .
- Case Study : A 2023 study resolved conflicting IR data for a trifluoromethyl analog by comparing synthesized reference standards with commercial samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
